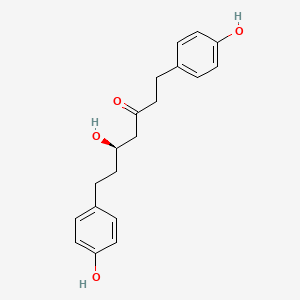
Platyphyllonol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Platyphyllonol can be synthesized through several methods. One common synthetic route involves the reduction of platyphylloside to 5-hydroxy-3-platyphyllone, which is then further reduced to centrolobol . The industrial production of this compound typically involves extraction from natural sources such as Alnus japonica .
Analyse Des Réactions Chimiques
Platyphyllonol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include centrolobol and other diarylheptanoid derivatives .
Applications De Recherche Scientifique
Platyphyllonol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying diarylheptanoid synthesis and reactivity. In biology, it has been investigated for its cytotoxic effects on cancer cell lines, particularly MCF-7 cells . In medicine, this compound has shown potential neuroprotective and anticonvulsant activities.
Mécanisme D'action
The mechanism of action of Platyphyllonol involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the JNK and p38 pathways in MCF-7 cells, leading to apoptosis . Its neuroprotective effects are thought to be mediated through the modulation of neurotransmitter systems and protection against excitotoxicity.
Comparaison Avec Des Composés Similaires
Platyphyllonol is similar to other diarylheptanoids such as platyphylloside, centrolobol, and betulatetraol . it is unique in its specific biological activities and chemical properties. For example, while platyphylloside is known for its digestibility-reducing effects, this compound has shown significant cytotoxic and neuroprotective activities .
Propriétés
Formule moléculaire |
C19H22O4 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m1/s1 |
Clé InChI |
ZBFSUZGUYFFWGY-GOSISDBHSA-N |
SMILES isomérique |
C1=CC(=CC=C1CC[C@H](CC(=O)CCC2=CC=C(C=C2)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


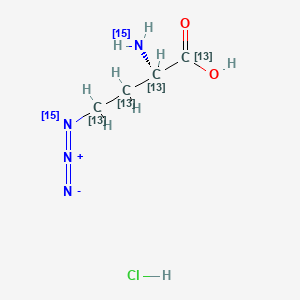
![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
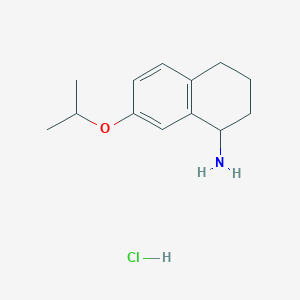
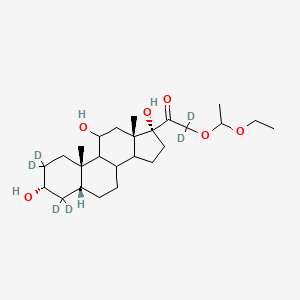
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
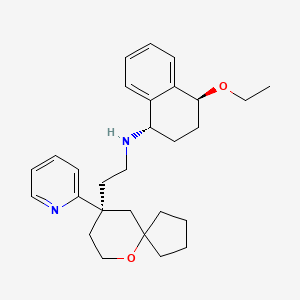
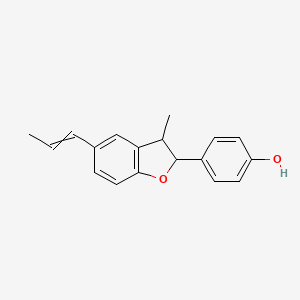

![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)
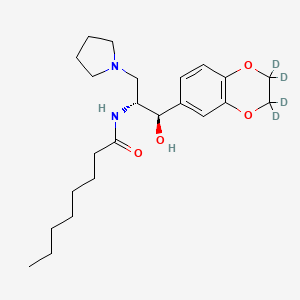
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
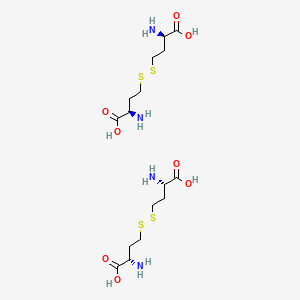
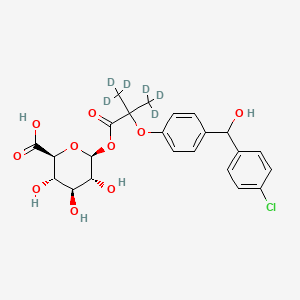
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
